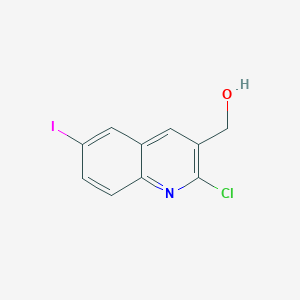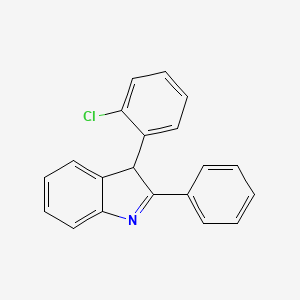
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Overview
Description
Synthesis Analysis
Carbamates can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
Carbamates can be formed through various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Also, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” are not explicitly mentioned in the search results .Scientific Research Applications
Chemical Structure and Properties
- Molecular Structure and Configuration : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} carbamate, an analog of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, exhibits a complex molecular structure. This includes all-cis trisubstituted pyrrolidin-2-one and specific configurations of carbon atoms in the lactam ring, as indicated by Weber et al. (Weber et al., 1995).
Applications in Synthesis and Chemical Reactions
- Regioselective Lithiation : Smith et al. described the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, leading to the formation of dilithium reagents that react with electrophiles to yield substituted derivatives (Smith et al., 2013).
- Photoredox-Catalyzed Amination : Wang et al. reported a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process facilitates the assembly of 3-aminochromones under mild conditions, highlighting its versatility in photocatalyzed protocols (Wang et al., 2022).
Chemical Reactions and Interactions
- Hydrogen Bonding Dynamics : Baillargeon et al. studied the hydrogen bonding between acidic protons from alkynes and amides and carbonyl oxygen atoms. They observed the orientation of the carbamate and amide groups, which add up to display an electric dipole moment (Baillargeon et al., 2014).
Synthesis and Characterization
- Efficient Synthesis Process : Geng Min described an efficient process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, highlighting its application as an important drug intermediate (Min, 2010).
Kinetics and Thermodynamics
- Gas-Phase Elimination Kinetics : Brusco et al. determined the kinetics of the gas-phase elimination of heterocyclic carbamates, including tert-butyl-1-pyrrolidine carboxylate. This study provides valuable insights into the reaction rates and mechanisms (Brusco et al., 2002).
Asymmetric Synthesis
- Enantioselective Nitrile Anion Cyclization : Chung et al. described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method allows for the efficient synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Carbamates typically work by forming a covalent bond with their target, which can lead to the modulation of the target’s function .
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of carbamates can vary widely, depending on their specific targets and the context in which they are used .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of carbamates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEPABMRKFFT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660820 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | |
CAS RN |
1075260-66-0 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



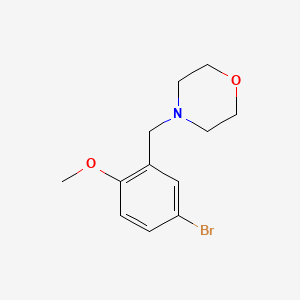
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)
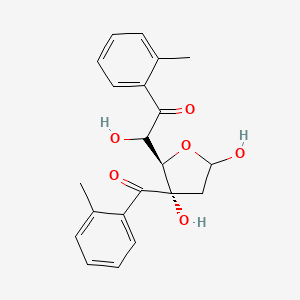
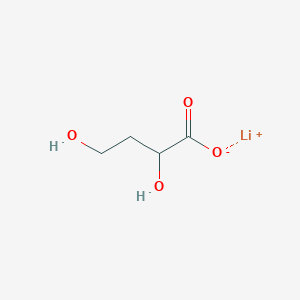
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)
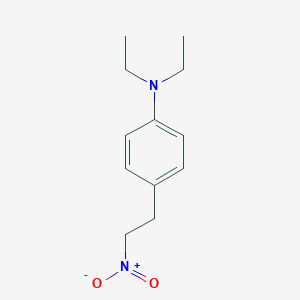
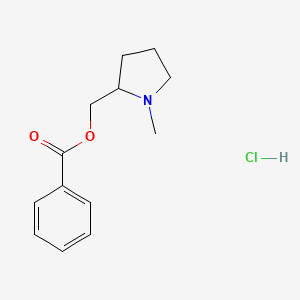
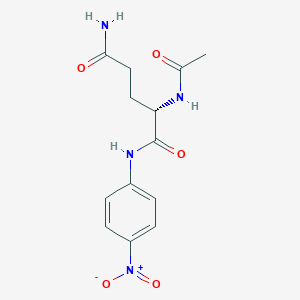
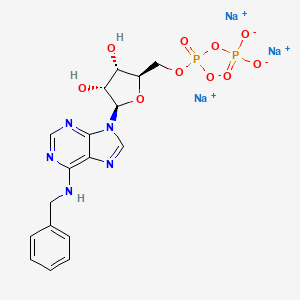
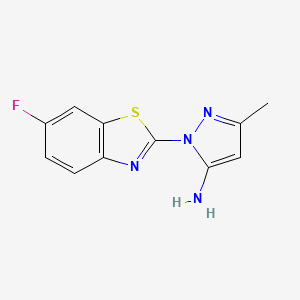
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
